molecular formula C11H9FO4 B1598749 Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate CAS No. 608536-99-8

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Cat. No. B1598749
CAS RN: 608536-99-8
M. Wt: 224.18 g/mol
InChI Key: FJWAJGTYVMQLHP-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, also known as MDPB, is a chemical compound that belongs to the class of benzodioxoles. It has been studied for its potential applications in the field of medicinal chemistry due to its interesting properties.

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

  • Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate derivatives have been synthesized and studied as potent inhibitors of porcine liver glycolic acid oxidase. These compounds contain lipophilic 4-substituents and exhibit significant inhibitory activity (Williams et al., 1983).

Reactions with Aromatic Aldehydes

  • A study on the reactions of 4-polyfluoroalkyl 2,4-dioxobutanoates with aromatic aldehydes has been conducted, leading to the formation of various complex compounds. This includes the synthesis of tetrafluoro-1-phenyl-1H-furo[3,4-b]chromene-3,9-dione (Pryadeina et al., 2006).

Synthesis of Complex Structures

  • Research indicates that methyl 2,4-dioxobutanoates can react with tetracyanoethylene to yield compounds that can form supramolecular structures with one-dimensional channels, potentially useful for the inclusion of large organic and bioorganic molecules (Sheverdov et al., 2017).

Three-Component Cyclization

  • A method involving three-component cyclization of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates has been developed, leading to the synthesis of a library of 122 derivatives with an indolin-2-one motif, which is significant in natural alkaloids (Vydzhak et al., 2020).

Inhibition of Influenza Virus Endonuclease

  • A series of 4-substituted 2,4-dioxobutanoic acid compounds have been identified as selective inhibitors of the cap-dependent endonuclease activity in both influenza A and B viruses, offering potential for antiviral agent development (Tomassini et al., 1994).

Antimicrobial and Analgesic Activity

  • Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, synthesized using methyl 2,4-dioxobutanoates, have been studied for their antimicrobial, analgesic, antipyretic, and immunotropic activities [(Mar'yasov et al., 2016)](https://consensus.app/papers/synthesis-antimicrobial-analgesic-antipyretic-maryasov/67105a545f1552f08803911d76fbe767/?utm_source=chatgpt).

Synthesis of Tetrazolopyrimidines

  • The fusion of 4-aryl-2,4-dioxobutanoic acids with 1H-tetrazol-5-amine and aromatic aldehydes has been explored for synthesizing various derivatives, including tetrazolopyrimidines. This research shows the versatility of methyl 2,4-dioxobutanoates in synthesizing complex organic compounds (Gein et al., 2007).

Manganese-Mediated Synthesis of Cyclic Peroxides

  • Studies have investigated the reaction of methyl 2,4-dioxobutanoates with molecular oxygen in the presence of manganese compounds. This process led to the synthesis of cyclic peroxides, highlighting the role of these compounds in organic synthesis (Qian et al., 1992).

Structural Analysis of Fluorinated Compounds

  • The crystal structure of 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one has been analyzed, showing the orientation of fluorophenyl rings and providing insights into the structural aspects of similar fluorinated compounds (Parthiban et al., 2009).

Synthesis of Pyridyl Dioxobutanoates

  • Research has been conducted on the synthesis of methyl pyridyl-2,4-dioxobutanoates, leading to the creation of new compounds with potential antimicrobial activities. This work highlights the versatility of methyl 2,4-dioxobutanoates in medicinal chemistry (Elzahhar et al., 2015).

Synthesis of Cyclobutene Derivatives

  • Ethyl 4-aryl-2,4-dioxobutanoates have been used in a stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives, demonstrating the potential for synthesizing electron-deficient dienes (Yavari & Samzadeh‐Kermani, 1998).

properties

IUPAC Name

methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWAJGTYVMQLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407150
Record name methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

CAS RN

608536-99-8
Record name methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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